molecular formula C8H7NO3 B12883418 4-Hydroxy-2-methoxybenzo[d]oxazole

4-Hydroxy-2-methoxybenzo[d]oxazole

Cat. No.: B12883418
M. Wt: 165.15 g/mol
InChI Key: ONYPDGTVDDNYAH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methoxybenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to an oxazole ring, with hydroxyl and methoxy substituents at the 4 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and nanocatalysts .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Magnetic nanocatalysts have been employed to facilitate the cyclization reactions, allowing for easy separation and reuse of the catalyst .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazoles, quinones, and reduced oxazoline derivatives .

Scientific Research Applications

4-Hydroxy-2-methoxybenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .

Comparison with Similar Compounds

    Benzoxazole: Lacks the hydroxyl and methoxy substituents but shares the core structure.

    4-Hydroxybenzoxazole: Similar structure but without the methoxy group.

    2-Methoxybenzoxazole: Similar structure but without the hydroxyl group.

Uniqueness: 4-Hydroxy-2-methoxybenzo[d]oxazole is unique due to the presence of both hydroxyl and methoxy groups, which enhance its biological activity and chemical reactivity. These substituents allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

2-methoxy-1,3-benzoxazol-4-ol

InChI

InChI=1S/C8H7NO3/c1-11-8-9-7-5(10)3-2-4-6(7)12-8/h2-4,10H,1H3

InChI Key

ONYPDGTVDDNYAH-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=CC=C2O1)O

Origin of Product

United States

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